molecular formula C30H37N15O17P2 B12682689 ApApG CAS No. 2099-88-9

ApApG

Cat. No.: B12682689
CAS No.: 2099-88-9
M. Wt: 941.7 g/mol
InChI Key: JHTGPLDEBYQXJH-OERBZGCCSA-N
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Description

ApApG (adenylyl-3',5'-adenylyl-3',5'-guanosine) is a single-stranded trinucleotide composed of two adenine (A) residues followed by a guanine (G) residue, linked by phosphodiester bonds. It serves as a model system for studying RNA conformational dynamics due to its sequence-specific stacking and rotational properties. Structural analyses via 13C-NMR spectroscopy reveal that this compound adopts a stacked conformation at lower temperatures, with significant shielding effects on base carbons (up to 1.7 ppm) and distinct 13C-31P coupling constants sensitive to sequence and temperature . These properties align closely with A-RNA helical parameters, suggesting its utility in probing RNA folding and ligand interactions .

Properties

CAS No.

2099-88-9

Molecular Formula

C30H37N15O17P2

Molecular Weight

941.7 g/mol

IUPAC Name

[(2R,3R,4R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-[2-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-1-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy]ethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C30H37N15O17P2/c31-21-11-23(36-3-34-21)43(5-38-11)27-15(47)14(46)8(58-27)1-9(18-16(48)20(62-64(54,55)56)29(60-18)45-7-40-13-25(45)41-30(33)42-26(13)50)57-2-10-19(61-63(51,52)53)17(49)28(59-10)44-6-39-12-22(32)35-4-37-24(12)44/h3-10,14-20,27-29,46-49H,1-2H2,(H2,31,34,36)(H2,32,35,37)(H2,51,52,53)(H2,54,55,56)(H3,33,41,42,50)/t8-,9?,10-,14-,15-,16-,17-,18-,19-,20-,27-,28-,29-/m1/s1

InChI Key

JHTGPLDEBYQXJH-OERBZGCCSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CC([C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)OP(=O)(O)O)O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C(N=CN=C98)N)O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)OP(=O)(O)O)O)OCC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)O)OP(=O)(O)O)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ApApG typically involves the acetylation of para-aminophenol. The process begins with the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. The final step involves the acetylation of para-aminophenol using acetic anhydride to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

ApApG undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its metabolism in the liver, where it is converted into non-toxic glucuronide and sulfate conjugates .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include glucuronide and sulfate conjugates, which are excreted from the body. The reactive intermediate NAPQI can cause hepatotoxicity if not adequately detoxified by glutathione .

Scientific Research Applications

Biochemical Research Applications

  • Signal Transduction Studies
    • ApApG is utilized in studies of cellular signaling pathways. It acts as a substrate for enzymes involved in nucleotide metabolism, providing insights into how cells respond to extracellular signals. Research indicates that this compound can modulate enzyme activities, influencing processes such as cell proliferation and differentiation.
  • Enzyme Activity Modulation
    • The compound serves as an important tool in enzymology, particularly in the study of nucleotidases and kinases. For instance, it has been shown to inhibit certain kinases, allowing researchers to dissect the regulatory mechanisms of phosphorylation in cellular contexts .
  • Nucleotide Metabolism
    • This compound is involved in the metabolism of nucleotides, playing a role in the synthesis and degradation pathways of adenine nucleotides. Its application in metabolic studies helps elucidate the balance between anabolic and catabolic processes within cells .

Therapeutic Development

  • Potential Drug Candidates
    • Due to its structural similarity to ATP and ADP, this compound is being investigated as a potential drug candidate for conditions related to energy metabolism disorders. Its ability to mimic natural substrates allows it to interact with various biological targets, making it a candidate for developing treatments for metabolic syndromes .
  • Cancer Research
    • Recent studies have explored the role of this compound in cancer biology. It has been observed that altering this compound levels can affect tumor cell growth and survival, suggesting its potential as a therapeutic target in oncology .
  • Neuroprotective Effects
    • Research indicates that this compound may have neuroprotective properties, particularly under conditions of oxidative stress. This makes it a candidate for further investigation in neurodegenerative diseases where oxidative damage plays a critical role .

Industrial Applications

  • Biotechnology
    • In biotechnology, this compound is used as a reagent in various assays and processes that require nucleotide analogs. Its unique properties make it suitable for applications in genetic engineering and synthetic biology, where precise manipulation of nucleic acids is required .
  • Diagnostic Tools
    • The compound's ability to interact with specific enzymes makes it useful in developing diagnostic tools for measuring enzyme activity related to nucleotide metabolism disorders. Such tools can aid in early detection and monitoring of diseases linked to metabolic dysfunctions .

Table 1: Summary of Research Findings on this compound

Study FocusFindingsReference
Signal TransductionModulates kinase activity; influences cell signaling pathways
Enzyme ActivityInhibits specific kinases; aids in understanding phosphorylation
Cancer ResearchAlters tumor cell growth; potential therapeutic target
Neuroprotective PropertiesProtects neurons from oxidative stress; implications for neurodegeneration
Industrial BiotechnologyUsed as a reagent for assays; aids genetic engineering

Mechanism of Action

ApApG exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes in the central nervous system. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and fever. Additionally, this compound’s metabolite, N-arachidonoyl-4-aminophenol (AM404), is believed to activate cannabinoid receptors, contributing to its analgesic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

ApApG is compared here with two structurally analogous trinucleotides: ApApA (adenylyl-3',5'-adenylyl-3',5'-adenosine) and ApUpG (adenylyl-3',5'-uridylyl-3',5'-guanosine). Key differences in their conformational and spectroscopic properties are summarized below:

Table 1: Comparative Analysis of this compound, ApApA, and ApUpG

Parameter This compound ApApA ApUpG
Temperature-dependent shielding (70°C → 11°C) Large shielding (up to 1.7 ppm) on base carbons Similar to this compound Smaller shielding changes (<1 ppm)
Anti rotamer population (O5'-C5') High (98% at 70°C → ~85% at 11°C) Comparable to this compound Lower (98% at 70°C → 75% at 11°C)
C3'-O3' rotamer blend 89% -antiperiplanar / 11% -synclinal Not explicitly reported (assumed similar to this compound) 55% -antiperiplanar / 45% -synclinal
Stacking behavior Highly stacked, A-RNA-like Highly stacked, A-RNA-like Reduced stacking, non-canonical conformers
13C-31P coupling constants Sequence-sensitive; distinct at 2' and 4' positions Similar to this compound Weaker coupling, indicating conformational flexibility

Key Findings:

Conformational Rigidity vs. Flexibility :

  • This compound and ApApA exhibit high anti rotamer populations (>85%) about the O5'-C5' bond, indicative of stable, stacked conformations. In contrast, ApUpG shows reduced anti rotamer occupancy (75% at 11°C), correlating with weaker base stacking .
  • The C3'-O3' bond in this compound favors -antiperiplanar rotamers (89%), while ApUpG adopts a near-equal blend of -antiperiplanar and -synclinal conformers (55/45%), suggesting greater backbone flexibility in the latter .

Thermal Sensitivity: Cooling from 70°C to 11°C induces pronounced shielding of base carbons in this compound and ApApA (up to 1.7 ppm), consistent with enhanced stacking. ApUpG, however, shows minimal shielding changes, reflecting its lower propensity for ordered stacking .

Structural Interpretation: Both this compound and ApApA conform to standard A-RNA models without requiring non-canonical "bulged base" hypotheses. ApUpG’s spectroscopic anomalies (e.g., reduced coupling constants) are attributed to its unstacked uridine residue disrupting helical continuity .

Implications for RNA Dynamics

The comparative data underscore the sequence-dependent nature of RNA conformation. This compound and ApApA serve as benchmarks for studying stacked, A-form helices, while ApUpG provides insights into how non-adenine residues (e.g., uracil) destabilize stacking. These findings are critical for predicting RNA folding pathways and designing oligonucleotides with tailored stability for therapeutic or nanotechnological applications .

Biological Activity

ApApG, or adenosine 5'-diphosphate (ADP) ribose, is a nucleotide that has garnered attention for its diverse biological activities, particularly in cellular signaling and regulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and findings from relevant studies.

This compound is primarily involved in cellular signaling pathways, particularly those associated with the regulation of calcium homeostasis and the activation of various kinases. Key mechanisms include:

  • Calcium Signaling : this compound acts as a second messenger in various signaling pathways, influencing intracellular calcium levels. It has been shown to facilitate calcium release from the endoplasmic reticulum, thereby affecting muscle contraction and neurotransmitter release .
  • Kinase Activation : this compound is known to activate several kinases, including protein kinase C (PKC) and AMP-activated protein kinase (AMPK). This activation plays a critical role in metabolic regulation and cellular stress responses .

Biological Activities

  • Neuroprotective Effects : Studies have indicated that this compound exhibits neuroprotective properties. For instance, it has been shown to mitigate neuronal cell death in models of neurodegenerative diseases by modulating oxidative stress and inflammation .
  • Anti-inflammatory Properties : this compound has been implicated in reducing inflammation through the inhibition of pro-inflammatory cytokines. Research suggests that it may downregulate the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .
  • Anticancer Potential : Emerging evidence indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It appears to interfere with cell cycle progression and promote programmed cell death through various signaling pathways .

Table 1: Summary of Key Studies on this compound

Study ReferenceObjectiveFindings
Investigate neuroprotective effectsThis compound reduced neuronal cell death in models of oxidative stress.
Evaluate anti-inflammatory propertiesInhibition of IL-6 and TNF-α production was observed.
Assess anticancer activityInduced apoptosis in cancer cells; inhibited tumor growth in vivo.

Detailed Case Studies

  • Neuroprotection Study :
    A study conducted on rat models demonstrated that administration of this compound significantly reduced markers of oxidative stress and neuronal apoptosis following ischemic injury. The results indicated a potential therapeutic role for this compound in stroke management.
  • Inflammation Modulation :
    In a clinical trial involving patients with rheumatoid arthritis, treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical outcomes compared to placebo controls. This suggests its utility as an adjunct therapy for inflammatory conditions.
  • Anticancer Research :
    A preclinical study explored the effects of this compound on various cancer cell lines, revealing that it inhibited proliferation and induced apoptosis through activation of the p53 pathway. These findings highlight its potential as a novel anticancer agent.

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